![molecular formula C33H44O3 B14414166 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one CAS No. 79951-34-1](/img/structure/B14414166.png)
2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one is a chemical compound with the molecular formula C33H44O3 It is known for its unique structure, which includes two hexyloxyphenyl groups attached to a cyclohexanone core
Méthodes De Préparation
The synthesis of 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one typically involves the condensation of 4-hexyloxybenzaldehyde with 3-methylcyclohexanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design and development.
Mécanisme D'action
The mechanism by which 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one exerts its effects is primarily through its interaction with molecular targets in biological systems. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as 2,6-Bis(4-methoxybenzylidene)cyclohexanone and 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone, 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one stands out due to its unique hexyloxy groups. These groups confer additional chemical stability and reactivity, making it more versatile in various applications. Similar compounds include:
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone
- 2,6-Dicinnamylidene-4-methylcyclohexan-1-one .
Propriétés
Numéro CAS |
79951-34-1 |
|---|---|
Formule moléculaire |
C33H44O3 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
2,6-bis[(4-hexoxyphenyl)methylidene]-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C33H44O3/c1-4-6-8-10-22-35-30-18-13-27(14-19-30)24-29-17-12-26(3)32(33(29)34)25-28-15-20-31(21-16-28)36-23-11-9-7-5-2/h13-16,18-21,24-26H,4-12,17,22-23H2,1-3H3 |
Clé InChI |
RXJAFKDDSBHECV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=C2CCC(C(=CC3=CC=C(C=C3)OCCCCCC)C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


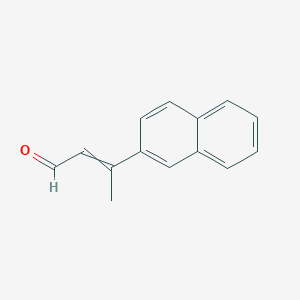



![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
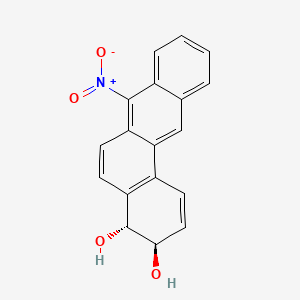


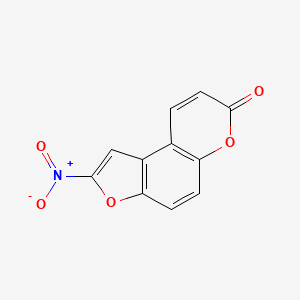
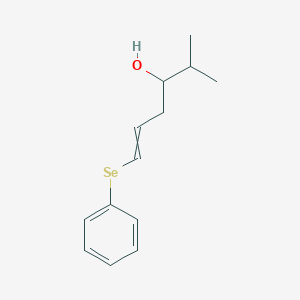

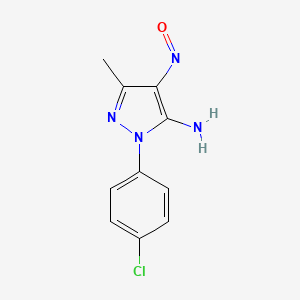
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)

